molecular formula C14H9N3O2S B8719620 4-(3-Nitrophenyl)-2-(pyridin-3-yl)thiazole

4-(3-Nitrophenyl)-2-(pyridin-3-yl)thiazole

Cat. No.: B8719620
M. Wt: 283.31 g/mol
InChI Key: IIVZOUPWCCBTGK-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-2-(pyridin-3-yl)thiazole is a useful research compound. Its molecular formula is C14H9N3O2S and its molecular weight is 283.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C14H9N3O2S/c18-17(19)12-5-1-3-10(7-12)13-9-20-14(16-13)11-4-2-6-15-8-11/h1-9H

InChI Key

IIVZOUPWCCBTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3′-nitroacetophenone (3.66 g) and 3-thiocarbamoylpyridine (2.07 g) in ethanol (40 ml) was refluxed for 1 hour. The reaction mixture was poured into a mixture of ethyl acetate and an aqueous sodium bicarbonate solution. The organic phase was washed with brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 4-(3-nitrophenyl)-2-(pyridin-3-yl)thiazole (2.91 g).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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